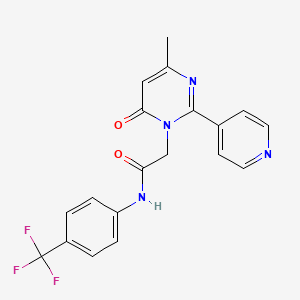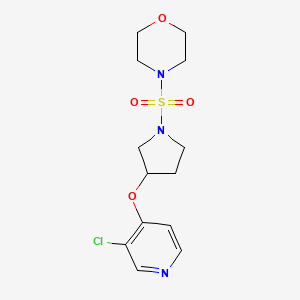![molecular formula C17H18N6O4S B2532935 4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide CAS No. 850935-64-7](/img/structure/B2532935.png)
4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide” is a chemical compound with the molecular formula C17H18N6O4S . Its average mass is 402.428 Da and its monoisotopic mass is 402.111023 Da .
Molecular Structure Analysis
The InChI string for this compound isInChI=1S/C17H18N6O4S/c1-2-15-21-22-17(27-15)20-16(24)13-5-7-14(8-6-13)28(25,26)23(11-3-9-18)12-4-10-19/h5-8H,2-4,11-12H2,1H3,(H,20,22,24) . This string represents the compound’s molecular structure, including the number and arrangement of its atoms.
Aplicaciones Científicas De Investigación
Carbonic Anhydrase Inhibition
4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide and its derivatives have been explored for their inhibitory effects on carbonic anhydrase isoenzymes. These studies have revealed that such compounds exhibit nanomolar half maximal inhibitory concentration (IC50) values against various carbonic anhydrase (CA) isoenzymes, including hCA I, hCA II, hCA IV, and hCA XII. The inhibition mechanism is likely due to the sulfamoyl moiety present in these molecules, which is a known functional group for CA inhibition. This suggests potential applications in conditions where modulation of carbonic anhydrase activity is beneficial, such as glaucoma, epilepsy, and certain types of edema (Supuran, Maresca, Gregáň, & Remko, 2013).
Antioxidant and Antibacterial Activities
Research into 1,3,4-oxadiazole derivatives, such as 4,5-dihydro-1,3,4-oxadiazole-2-thiones, has shown that these compounds can possess significant antioxidant and antibacterial properties. Studies indicate that these derivatives can effectively combat bacterial strains like Staphylococcus aureus. The presence of the oxadiazole ring contributes to these biological activities, suggesting potential for these compounds in developing new antimicrobial and antioxidant agents (Karanth, Narayana, Sarojini, Kumar, & Byrappa, 2019).
Corrosion Inhibition
Oxadiazole derivatives are also being investigated for their ability to inhibit corrosion of metals in various acidic media. The molecular structure, particularly the presence of oxadiazole rings, seems to facilitate the adsorption of these molecules onto metal surfaces, thereby preventing corrosion. This application is crucial for protecting infrastructure and machinery in industrial settings, where corrosion can lead to significant economic losses and safety hazards (Bouklah, Hammouti, Lagrenée, & Bentiss, 2006).
Fungicidal Activities
Compounds containing the oxadiazole moiety have been synthesized and tested for their fungicidal properties. These studies aim to develop new fungicides that can effectively control fungal growth, which is a major concern in agriculture for the protection of crops from fungal diseases. The synthesis of bis(2-arylcarbonylamino-1H-benzimidazol-5-yl) sulfones, a related class of compounds, has demonstrated potential in this area, indicating that derivatives of this compound might also exhibit similar bioactivities (Pilyugin, Kuznetsova, Sapozhnikov, Chikisheva, Kiseleva, Vorob’eva, Klimakova, Sapozhnikova, Davletov, & Galeeva, 2008).
Propiedades
IUPAC Name |
4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O4S/c1-2-15-21-22-17(27-15)20-16(24)13-5-7-14(8-6-13)28(25,26)23(11-3-9-18)12-4-10-19/h5-8H,2-4,11-12H2,1H3,(H,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEAWVBBARICHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CCC#N)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2532854.png)
![4-(2-chloro-4-fluorobenzyl)-2-(2,4-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2532855.png)

![Methyl 3-{[(dimethylamino)sulfonyl]oxy}benzenecarboxylate](/img/structure/B2532858.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3,5-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2532859.png)
![3-Bromospiro[4.4]nonane](/img/structure/B2532860.png)
![1-(3,4-dimethylphenyl)-4-(3-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2532862.png)
![Methyl 4-amino-2-[4-(4-chlorophenyl)piperazino]-1,3-thiazole-5-carboxylate](/img/structure/B2532863.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2532864.png)
![1-[2-(1-ethyl-1H-pyrazol-4-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2532866.png)




